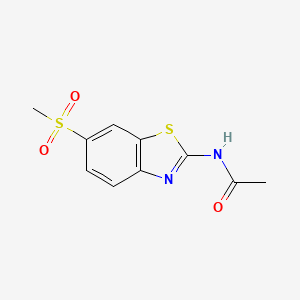
1-(Oxirane-2-carbonyl)-3-phenoxypiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxirane-2-carbonyl)-3-phenoxypiperidine is a compound that features an oxirane (epoxide) ring, a piperidine ring, and a phenoxy group. The presence of these functional groups makes it a versatile molecule in organic synthesis and various chemical reactions. The oxirane ring is known for its high reactivity due to the ring strain, which makes it an excellent candidate for ring-opening reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxirane-2-carbonyl)-3-phenoxypiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol reacts with a suitable leaving group attached to the piperidine ring.
Formation of the Oxirane Ring: The oxirane ring is usually formed by the epoxidation of an alkene. Common reagents for this reaction include peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(Oxirane-2-carbonyl)-3-phenoxypiperidine can undergo various types of chemical reactions:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols. This reaction is often catalyzed by acids or bases.
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acids (e.g., HCl, H2SO4), bases (e.g., NaOH, KOH)
Oxidizing Agents: Peracids (e.g., m-CPBA)
Reducing Agents: Hydrogen gas with a metal catalyst (e.g., Pd/C)
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, ring-opening of the oxirane ring with an amine would yield a β-amino alcohol.
科学研究应用
1-(Oxirane-2-carbonyl)-3-phenoxypiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it useful in various organic transformations.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and piperidines.
Industry: Used in the production of polymers and other materials that require the incorporation of epoxide and piperidine functionalities.
作用机制
The mechanism of action of 1-(Oxirane-2-carbonyl)-3-phenoxypiperidine involves its reactivity due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The piperidine ring can interact with various biological targets, potentially affecting neurotransmitter systems or enzyme activity.
相似化合物的比较
Similar Compounds
1-(Oxirane-2-carbonyl)-3-phenylpiperidine: Similar structure but with a phenyl group instead of a phenoxy group.
1-(Oxirane-2-carbonyl)-4-phenoxypiperidine: Similar structure but with the phenoxy group at a different position on the piperidine ring.
1-(Oxirane-2-carbonyl)-3-methoxypiperidine: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
1-(Oxirane-2-carbonyl)-3-phenoxypiperidine is unique due to the combination of the oxirane, piperidine, and phenoxy groups. This combination imparts specific reactivity and potential biological activity that may not be present in similar compounds.
属性
IUPAC Name |
oxiran-2-yl-(3-phenoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(13-10-17-13)15-8-4-7-12(9-15)18-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGWRKWSLRUCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2805846.png)


![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/new.no-structure.jpg)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2805851.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]prop-2-enamide](/img/structure/B2805853.png)
![2-Thieno[3,2-c]pyridin-4-ylaniline](/img/structure/B2805855.png)


![3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2805860.png)

![ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2805866.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2805868.png)
